Cas no 101711-05-1 (Benzeneacetic acid, a-hydroxy-a-(3-methyl-1-buten-1-yl)-,1-azabicyclo[2.2.2]oct-3-yl ester)

Benzeneacetic acid, a-hydroxy-a-(3-methyl-1-buten-1-yl)-,1-azabicyclo[2.2.2]oct-3-yl ester structure
101711-05-1 structure
Product name:Benzeneacetic acid, a-hydroxy-a-(3-methyl-1-buten-1-yl)-,1-azabicyclo[2.2.2]oct-3-yl ester
CAS No:101711-05-1
MF:C20H27NO3
MW:329.433285951614
CID:193720
PubChem ID:6309543

Benzeneacetic acid, a-hydroxy-a-(3-methyl-1-buten-1-yl)-,1-azabicyclo[2.2.2]oct-3-yl ester Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, a-hydroxy-a-(3-methyl-1-buten-1-yl)-,1-azabicyclo[2.2.2]oct-3-yl ester
    • 1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-5-methyl-2-phenylhex-3-enoate
    • MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -
    • 1-azabicyclo[2.2.2]oct-3-yl 2-hydroxy-5-methyl-2-phenylhex-3-enoate
    • 3-Quinuclidyl phenyl(cis-3-methyl-1-butenyl)glycolate A
    • 3-Quinuclidyl phenyl(cis-3-methyl-1-butenyl)glycolate B
    • AC1O3NGY
    • AC1Q6228
    • LS-89144
    • NSC665338
    • quinuclidin-3-yl (E)-2-hydroxy-5-methyl-2-phenyl-hex-3-enoate
    • Benzeneacetic acid, .alpha.-hydroxy-.alpha.-[(1E)-3-methyl-1-butenyl]-, 1-azabicyclo[2.2.2]oct-3-yl ester
    • MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z)-
    • 101711-05-1
    • Inchi: InChI=1S/C20H27NO3/c1-15(2)8-11-20(23,17-6-4-3-5-7-17)19(22)24-18-14-21-12-9-16(18)10-13-21/h3-8,11,15-16,18,23H,9-10,12-14H2,1-2H3/b11-8+
    • InChI Key: LFEGCLWKAFYJIE-DHZHZOJOSA-N
    • SMILES: CC(/C=C/C(C1C=CC=CC=1)(O)C(OC1CN2CCC1CC2)=O)C

Computed Properties

  • Exact Mass: 329.199094g/mol
  • Monoisotopic Mass: 329.199094g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 462
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 329.4g/mol
  • Topological Polar Surface Area: 49.8Ų
  • XLogP3: 3.4

Experimental Properties

  • Density: 1.15
  • Boiling Point: 463.5°Cat760mmHg
  • Flash Point: 234.1°C
  • Refractive Index: 1.58
  • PSA: 49.77000
  • LogP: 2.66170

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